![molecular formula C14H12BrNO4S B14011574 [(Benzylsulfonyl)(bromo)nitromethyl]benzene CAS No. 21272-91-3](/img/structure/B14011574.png)
[(Benzylsulfonyl)(bromo)nitromethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Benzylsulfonyl)(bromo)nitromethyl]benzene is an organic compound that features a benzene ring substituted with benzylsulfonyl, bromo, and nitromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Benzylsulfonyl)(bromo)nitromethyl]benzene typically involves a multi-step process. One common method starts with the reaction of 3-nitrobenzyl bromide with benzyl mercaptan in the presence of potassium carbonate in acetone. The reaction mixture is refluxed overnight, and the resulting product is filtered and purified . The intermediate product, 1-nitro-3-[(benzylthio)methyl]benzene, is then oxidized using hydrogen peroxide in glacial acetic acid to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
[(Benzylsulfonyl)(bromo)nitromethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromo group can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(Benzylsulfonyl)(bromo)nitromethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(Benzylsulfonyl)(bromo)nitromethyl]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromo group can undergo substitution reactions. The benzylsulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with various biological and chemical targets.
Comparación Con Compuestos Similares
[(Benzylsulfonyl)(bromo)nitromethyl]benzene can be compared with other benzene derivatives such as:
Bromobenzene: A simpler compound with only a bromo substituent.
Nitrobenzene: Contains only a nitro group, lacking the sulfonyl and bromo groups.
Benzylsulfonylbenzene: Lacks the nitro and bromo groups, making it less reactive in certain contexts.
Propiedades
Número CAS |
21272-91-3 |
|---|---|
Fórmula molecular |
C14H12BrNO4S |
Peso molecular |
370.22 g/mol |
Nombre IUPAC |
(bromo-nitro-phenylmethyl)sulfonylmethylbenzene |
InChI |
InChI=1S/C14H12BrNO4S/c15-14(16(17)18,13-9-5-2-6-10-13)21(19,20)11-12-7-3-1-4-8-12/h1-10H,11H2 |
Clave InChI |
QUFOSCRXTDASFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=O)C(C2=CC=CC=C2)([N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


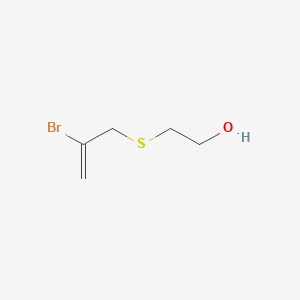
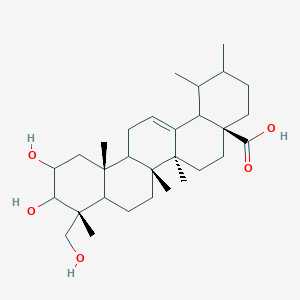
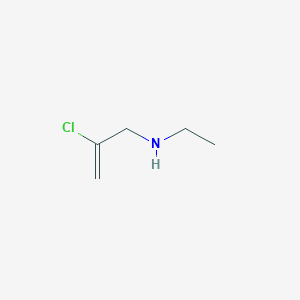
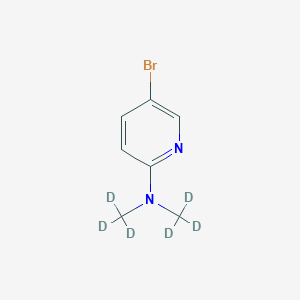

![n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide](/img/structure/B14011534.png)
![4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine](/img/structure/B14011541.png)
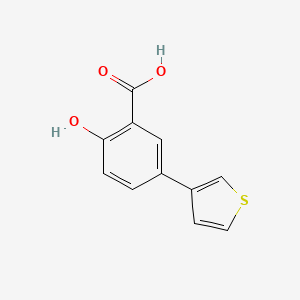
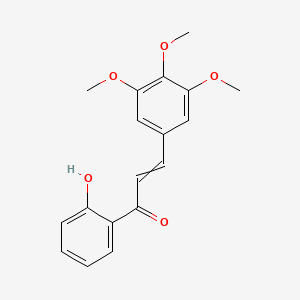
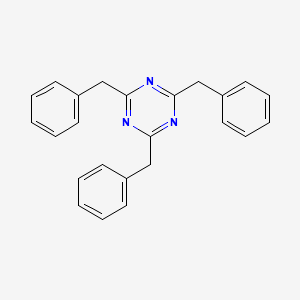
![3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]](/img/structure/B14011562.png)
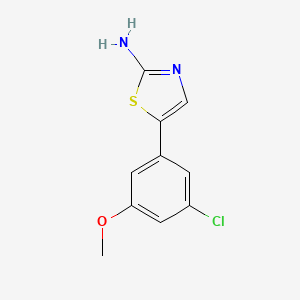
![Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate](/img/structure/B14011565.png)

